molecular formula C13H15N3O2 B5030951 N,N-diethyl-5-nitro-8-quinolinamine

N,N-diethyl-5-nitro-8-quinolinamine

Cat. No. B5030951
M. Wt: 245.28 g/mol
InChI Key: WDZOOWQENASWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-5-nitro-8-quinolinamine (DENQ) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DENQ is a yellow crystalline powder that has a molecular weight of 307.36 g/mol and a melting point of 139-141°C.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-nitro-8-quinolinamine is not fully understood. However, studies have shown that N,N-diethyl-5-nitro-8-quinolinamine exhibits its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. N,N-diethyl-5-nitro-8-quinolinamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammation process. N,N-diethyl-5-nitro-8-quinolinamine has also been shown to inhibit the replication of human immunodeficiency virus (HIV) by targeting the reverse transcriptase enzyme.
Biochemical and Physiological Effects
N,N-diethyl-5-nitro-8-quinolinamine has been shown to have various biochemical and physiological effects. In vivo studies have shown that N,N-diethyl-5-nitro-8-quinolinamine exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines. N,N-diethyl-5-nitro-8-quinolinamine has also been shown to exhibit antitumor effects by inducing apoptosis in cancer cells. In addition, N,N-diethyl-5-nitro-8-quinolinamine has been shown to have antiviral effects by inhibiting the replication of HIV.

Advantages and Limitations for Lab Experiments

N,N-diethyl-5-nitro-8-quinolinamine has several advantages for lab experiments. It is a versatile compound that can be used in various fields of research. N,N-diethyl-5-nitro-8-quinolinamine is also readily available and relatively inexpensive. However, N,N-diethyl-5-nitro-8-quinolinamine has some limitations for lab experiments. It is a toxic compound that requires proper handling and disposal. N,N-diethyl-5-nitro-8-quinolinamine is also sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for N,N-diethyl-5-nitro-8-quinolinamine research. In medicine, N,N-diethyl-5-nitro-8-quinolinamine has potential applications in the treatment of inflammatory diseases, cancer, and viral infections. In biology, N,N-diethyl-5-nitro-8-quinolinamine can be used as a fluorescent probe for detecting various biomolecules. In chemistry, N,N-diethyl-5-nitro-8-quinolinamine can be used as a precursor for the synthesis of other compounds. Further studies are needed to fully understand the mechanism of action of N,N-diethyl-5-nitro-8-quinolinamine and its potential applications in various fields of research.
Conclusion
In conclusion, N,N-diethyl-5-nitro-8-quinolinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N,N-diethyl-5-nitro-8-quinolinamine can be synthesized through a complex multistep process and exhibits anti-inflammatory, antitumor, and antiviral activities. N,N-diethyl-5-nitro-8-quinolinamine has several advantages for lab experiments, including its versatility and availability. However, N,N-diethyl-5-nitro-8-quinolinamine also has some limitations, including its toxicity and sensitivity to light and air. Further studies are needed to fully understand the potential applications of N,N-diethyl-5-nitro-8-quinolinamine in various fields of research.

Synthesis Methods

N,N-diethyl-5-nitro-8-quinolinamine can be synthesized through a multistep process involving the reaction of 8-hydroxyquinoline with ethyl iodide, followed by nitration and reduction. The synthesis of N,N-diethyl-5-nitro-8-quinolinamine is complex and requires expertise in organic chemistry. However, the availability of N,N-diethyl-5-nitro-8-quinolinamine has increased due to its potential applications in scientific research.

Scientific Research Applications

N,N-diethyl-5-nitro-8-quinolinamine has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, N,N-diethyl-5-nitro-8-quinolinamine has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. In biology, N,N-diethyl-5-nitro-8-quinolinamine has been used as a fluorescent probe for detecting metal ions, DNA, and proteins. In chemistry, N,N-diethyl-5-nitro-8-quinolinamine has been used as a ligand for metal complexes and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

N,N-diethyl-5-nitroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-15(4-2)12-8-7-11(16(17)18)10-6-5-9-14-13(10)12/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZOOWQENASWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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